methyl 3-formyl-1H-indole-5-carboxylate
Description
Significance of Indole (B1671886) Derivatives in Organic Synthesis and Medicinal Chemistry
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its widespread occurrence in biologically active natural products and synthetic pharmaceuticals. ijpsr.com Its structural versatility allows it to mimic peptides and interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comnrfhh.com
Indole derivatives are integral to the treatment of numerous diseases. nih.gov For instance, the vinca (B1221190) alkaloids, vinblastine (B1199706) and vincristine, are potent anticancer agents that function by inhibiting tubulin polymerization. mdpi.com Other indole-based compounds have been developed as antihypertensives, such as reserpine, and antidepressants, like amedalin. nih.gov The therapeutic reach of indole derivatives extends to anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective applications. nrfhh.comnih.gov The ability to modify the indole ring at various positions has enabled chemists to generate vast libraries of compounds, leading to the discovery of novel drugs with enhanced efficacy and safety profiles for a multitude of health challenges. ijpsr.commdpi.com
Overview of Formylindole Carboxylates as Synthetic Intermediates
Within the vast family of indole derivatives, formylindole carboxylates represent a crucial class of synthetic intermediates. These molecules are characterized by the presence of both a formyl (an aldehyde) and a carboxylate (an ester) group attached to the indole core. These functional groups serve as reactive handles for a variety of chemical transformations, making them valuable building blocks for the construction of more complex molecules.
The formyl group, particularly at the C3 position of the indole ring, is a key precursor for the synthesis of a diverse range of heterocyclic derivatives and biologically active compounds. researchgate.net It readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, as well as reductions. researchgate.net For example, indole-3-carbaldehyde, a related compound, is a known metabolite of L-tryptophan and has demonstrated antifungal properties. wikipedia.org The carboxylate group, on the other hand, provides another site for modification, such as in the synthesis of amides or hydrazides, further expanding the synthetic possibilities. sigmaaldrich.comnih.gov The dual functionality of formylindole carboxylates allows for stepwise or orthogonal chemical modifications, providing chemists with a versatile platform to create complex molecular architectures for various applications, including the development of novel therapeutic agents. nih.govnih.gov
Specific Focus on Methyl 3-Formyl-1H-Indole-5-Carboxylate (CAS: 197506-83-5)
This compound is a specific example of a formylindole carboxylate that serves as a valuable intermediate in organic synthesis. appretech.com Its structure features a formyl group at the 3-position and a methyl carboxylate group at the 5-position of the indole ring. This bifunctional arrangement makes it a useful building block for creating more elaborate indole-based compounds for research in medicinal chemistry and materials science. appretech.comscbt.com
While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its synthetic utility can be inferred from the reactivity of its constituent functional groups and the known applications of closely related analogs. General synthetic strategies for indole carboxylates often involve palladium-catalyzed intramolecular oxidative coupling or esterification of the corresponding carboxylic acid. prepchem.commdpi.com The presence of both the aldehyde and the ester allows for a range of subsequent chemical reactions. For instance, the aldehyde can be used in condensations and other carbon-carbon bond-forming reactions, while the ester can be hydrolyzed or converted to other functional groups. researchgate.netsigmaaldrich.com This positions this compound as a key starting material for the synthesis of a variety of substituted indole derivatives. chemsynthesis.com
Below is a data table summarizing the key properties of this compound:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 197506-83-5 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Alternate Name | Methyl-3-Formylindole-5-carboxylate |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-formyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-10-9(4-7)8(6-13)5-12-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLRSYDAOVKFIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599015 | |
| Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197506-83-5 | |
| Record name | Methyl 3-formyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Direct Formylation Approaches for Indole (B1671886) Scaffolds
Direct formylation targets the electron-rich C3 position of the indole nucleus. The presence of the electron-withdrawing methyl carboxylate group at the C5 position makes this electrophilic substitution more challenging than on an unsubstituted indole, often requiring optimized reaction conditions.
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, which is a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃) . wikipedia.orgnumberanalytics.com
The mechanism involves the attack of the electron-rich C3 position of the indole onto the electrophilic Vilsmeier reagent. This forms an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final 3-formylindole product. wikipedia.org For substrates like methyl indole-5-carboxylate , the deactivating nature of the ester group necessitates careful control over reaction conditions.
Optimization strategies are crucial for achieving high yields and include:
Temperature Control: The Vilsmeier complex is typically prepared at low temperatures (below 25°C) to ensure its stability. ijpcbs.com The subsequent reaction with the indole substrate is also often performed at controlled temperatures, for instance, not exceeding 10°C during the addition phase, followed by gentle heating (e.g., to 35°C) to drive the reaction to completion. orgsyn.org
Reagent Stoichiometry: The ratio of the indole substrate to the Vilsmeier reagent (DMF/POCl₃) is a critical parameter. An excess of the reagent is often used to ensure complete conversion of the starting material. numberanalytics.comorgsyn.org
Catalytic Versions: Recently, catalytic versions of the Vilsmeier-Haack reaction have been developed, utilizing a P(III)/P(V)=O cycle to reduce the amount of phosphorus waste. These mild conditions have shown good tolerance for functional groups like esters. orgsyn.org
Table 1: Typical Vilsmeier-Haack Reaction Parameters
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Formylating Agent | N,N-dimethylformamide (DMF) | Common and effective source for the formyl group. numberanalytics.com |
| Activating Agent | Phosphorus oxychloride (POCl₃) | Reacts with DMF to form the electrophilic Vilsmeier reagent. wikipedia.org |
| Temperature | 0°C to 35°C | Low temperature for reagent formation, followed by controlled heating for reaction. orgsyn.org |
| Workup | Aqueous hydrolysis (often basic) | Converts the intermediate iminium salt to the final aldehyde. wikipedia.orgorgsyn.org |
While the Vilsmeier-Haack reaction is prevalent, several other methods can be used to introduce a formyl group at the C3 position of indoles, some of which offer milder conditions or different mechanistic pathways. acs.orgthieme-connect.de
Boron-Catalyzed Formylation: A practical approach utilizes trimethyl orthoformate as the formyl source, catalyzed by a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) . This method is efficient for a wide range of indole derivatives. acs.org
Visible-Light-Promoted Formylation: In a green chemistry approach, eosin (B541160) Y can act as a photoredox catalyst to promote the C3 formylation of indoles. This reaction uses tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant under mild, visible-light irradiation. thieme-connect.com It has been shown to be effective for 5-substituted indoles, with a methyl 5-cyanoindole derivative yielding the 3-formyl product in 63% yield. thieme-connect.com
Iron-Catalyzed Formylation: An efficient and environmentally benign method involves an iron-catalyzed C3-selective formylation using formaldehyde and aqueous ammonia, with air serving as the oxidant. This protocol uses a cheap and non-toxic catalyst like ferric chloride (FeCl₃) and is scalable. organic-chemistry.org
Duff and Reimer-Tiemann Reactions: These are older, classical methods for formylation, though they often suffer from harsh conditions and lower yields compared to more modern techniques. orgsyn.orgacs.org
Functional Group Interconversion Strategies to Obtain the Carboxylate Moiety
An alternative synthetic strategy involves starting with an indole core that is already functionalized at the C3 and C5 positions, where the C5 substituent is a precursor to the methyl carboxylate group. This approach relies on reliable functional group interconversion reactions.
A common precursor is indole-5-carboxylic acid . The conversion of the carboxylic acid to its corresponding methyl ester is a standard transformation known as esterification. This can be achieved under various conditions, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride ).
Another route could involve starting with 5-cyanoindole . The cyano group can be hydrolyzed to a carboxylic acid, which is then esterified. A one-pot conversion of a carboxylic acid via a carboxamide to a cyanide has also been reported, indicating the reversibility of this pathway. nih.govresearchgate.net
Multi-Step Synthesis Pathways Involving Indole-5-Carboxylic Acid Precursors
A logical multi-step pathway to the target molecule can commence with indole-5-carboxylic acid . nih.gov A potential synthetic sequence is as follows:
Esterification: The indole-5-carboxylic acid is first converted to methyl indole-5-carboxylate . This protects the carboxylic acid functionality and sets the stage for the subsequent C3-formylation. This reaction is typically high-yielding.
Formylation: The resulting methyl indole-5-carboxylate is then subjected to a direct formylation reaction, such as the Vilsmeier-Haack protocol described in section 2.1.1, to introduce the formyl group at the C3 position.
This two-step approach is often preferred as it avoids potential side reactions that could occur if the free carboxylic acid group were present during the formylation step. Syntheses of related indole-3-carboxylic esters have been achieved using flow chemistry, demonstrating the scalability of such multi-step processes. beilstein-journals.org
Green Chemistry Approaches in the Synthesis of Indole Derivatives
The principles of green chemistry aim to reduce waste, avoid hazardous substances, and improve energy efficiency in chemical synthesis. researchgate.net These principles are increasingly being applied to the synthesis of indole derivatives. tandfonline.comtandfonline.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in indole synthesis, including Fischer indole synthesis and functionalization reactions. researchgate.nettandfonline.comtandfonline.com
Use of Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids is a key strategy. researchgate.netbeilstein-journals.org For example, a Br₂-catalyzed synthesis of bis(indolyl)methanes has been demonstrated in water. beilstein-journals.org
Catalysis: The use of non-toxic, inexpensive, and recyclable catalysts, such as nanocatalysts or certain iron salts, aligns with green chemistry principles. organic-chemistry.orgtandfonline.com Iron-catalyzed formylation is a prime example. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs are highly atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing waste and synthetic steps. rsc.org Innovative MCRs have been developed for the de novo synthesis of the indole core. rsc.org
While not always directly applied to methyl 3-formyl-1H-indole-5-carboxylate , these green methodologies offer a framework for developing more sustainable synthetic routes to this and related compounds.
Comparative Analysis of Synthetic Routes: Yield, Efficiency, and Scalability
The choice of synthetic route depends on factors like starting material availability, desired scale, and equipment. Each pathway presents a unique balance of yield, efficiency, and scalability.
Table 2: Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Key Reactions | Pros | Cons | Scalability/Efficiency |
|---|---|---|---|---|
| Direct C3-Formylation of Methyl Indole-5-carboxylate | Vilsmeier-Haack Reaction | Well-established, generally reliable, high yields possible with optimization. ijpcbs.comorgsyn.org | Requires stoichiometric, corrosive reagents (POCl₃); deactivating ester group can lower reactivity. acs.org | Demonstrated to be scalable for similar formylations. organic-chemistry.org Efficiency depends on optimization. |
| Direct C3-Formylation (Alternative) | Photocatalysis, Iron-catalysis | Milder, greener conditions; avoids harsh reagents like POCl₃. thieme-connect.comorganic-chemistry.org | May require specialized equipment (photoreactor); yields can be variable. thieme-connect.com | Iron-catalyzed route shown to be scalable to the gram level. organic-chemistry.org Photocatalysis offers high energy efficiency. |
| Multi-step from Indole-5-carboxylic acid | Esterification then Formylation | Uses readily available starting material; logical and high-yielding steps. nih.gov | Adds a step to the synthesis, potentially lowering overall yield. | Both esterification and formylation are generally scalable and efficient processes. organic-chemistry.orgbeilstein-journals.org |
| Green Chemistry Approaches | Microwave, MCRs, Green Catalysts | Environmentally friendly, high atom economy, potentially faster reaction times. tandfonline.comrsc.org | May not be optimized for this specific target; MCRs build the core but may require further steps. | Flow chemistry and MCRs are designed for efficiency and scalability. beilstein-journals.orgrsc.org |
Evaluation of Reaction Conditions and Solvent Systems
The formylation of the indole nucleus at the C3 position is a fundamental step in the synthesis of the target compound. The Vilsmeier-Haack reaction is a classic and effective method for this transformation. orgsyn.org This reaction utilizes a complex formed from phosphorus oxychloride and a substituted amide, most commonly dimethylformamide (DMF), which serves as both the solvent and the formylating agent. orgsyn.org The reaction temperature is a critical parameter that must be carefully controlled; the initial formation of the Vilsmeier reagent is conducted at low temperatures (0-10°C), followed by a carefully warmed reaction with the indole substrate to ensure high yield and prevent side reactions. orgsyn.org
Alternative C3-selective formylation methods have been developed, offering different reaction environments. These include using N-methylaniline with a ruthenium(III) chloride catalyst or employing systems like ammonium (B1175870) acetate (B1210297) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Another approach involves a copper(I) chloride-catalyzed reaction in acetonitrile, utilizing atmospheric oxygen as the oxidant. researchgate.net
For the construction of the core indole ring system, palladium-catalyzed intramolecular oxidative coupling has emerged as a powerful strategy. mdpi.com The optimization of this type of reaction often involves comparing conventional heating with microwave irradiation. Microwave-assisted synthesis has been shown to significantly accelerate the conversion of N-aryl enamines into the corresponding indole products, often leading to excellent yields and high regioselectivity in a shorter time frame. mdpi.com The choice of solvent is also paramount in these catalytic cycles, with various solvents being screened to find the optimal conditions for the cyclization reaction. mdpi.com
The following table summarizes various reaction conditions for key transformations relevant to the synthesis of functionalized indoles.
| Transformation | Reagents/Catalyst | Solvent | Conditions | Reference |
| C3-Formylation | Phosphorus oxychloride, Dimethylformamide | Dimethylformamide | 0-10°C then 35°C | orgsyn.org |
| C3-Formylation | N-methylaniline, Ruthenium(III) chloride | Not specified | Oxidative | researchgate.net |
| C3-Formylation | Ammonium acetate | Dimethyl sulfoxide | Not specified | researchgate.net |
| C3-Formylation | Tetramethylethylenediamine, Copper(I) chloride | Acetonitrile | Aerobic, visible-light | researchgate.net |
| Indole Synthesis | Palladium Catalyst | Various screened | Microwave irradiation or conventional heating (80°C) | mdpi.com |
| Dibromination | Bromine | Acetic Acid | Not specified | rsc.org |
Impact of Protecting Group Strategies
The indole nucleus contains an N-H proton that can interfere with various synthetic steps, such as metalation or coupling reactions. Therefore, the use of a suitable protecting group for the indole nitrogen is a crucial strategic consideration. researchgate.net A protecting group must be stable under the desired reaction conditions and easily removable afterward.
One strategy involves the use of the 2-phenylsulfonylethyl group for N-protection. This group is stable to certain reaction conditions but can be cleaved via a reverse Michael reaction using a base like sodium hydride (NaH) or 1,8-diazabicycloundec-7-ene (DBN). researchgate.net This approach enables reactions that are incompatible with a free N-H group. Similarly, the 2-benzenesulfonylethyl group has also been evaluated for the protection of indoles. researchgate.net
In many syntheses, the indole N-H is deprotonated using a strong base like NaH in an aprotic polar solvent such as DMF. nih.gov The resulting anion can then react with an electrophile. While not a formal protecting group strategy, this in-situ deprotonation serves the same purpose of managing the N-H reactivity for a specific step. nih.gov
Beyond the indole nitrogen, the carboxylate functional group may also require protection, especially in complex syntheses. Allyl-based protecting groups are particularly valuable due to the mild and selective deprotection conditions using a palladium(0) catalyst. nih.gov This provides a layer of orthogonality, allowing for selective deprotection without affecting other sensitive groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) that are common in peptide synthesis. nih.gov For instances where the standard allyl ester is susceptible to nucleophilic attack, the more sterically hindered 1,1-dimethylallyl (DMA) ester has been developed as a robust alternative that combines mild deprotection with enhanced stability. nih.gov
The table below outlines different protecting groups and their typical deprotection conditions.
| Functional Group | Protecting Group | Deprotection Conditions | Reference |
| Indole Nitrogen | 2-Phenylsulfonylethyl | Sodium hydride (NaH) or DBN | researchgate.net |
| Carboxylic Acid | Allyl (All) | Palladium(0) catalyst | nih.gov |
| Carboxylic Acid | 1,1-Dimethylallyl (DMA) | Palladium(0) catalyst | nih.gov |
| Amine | tert-Butoxycarbonyl (Boc) | Acidic conditions | nih.govjocpr.com |
| Amine | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic conditions (e.g., piperidine) | nih.govjocpr.com |
Stereoselective Synthesis of Chiral Derivatives (if applicable, or related analogs)
While this compound itself is achiral, the indole scaffold is a core component of many complex and chiral natural products and pharmaceuticals. mdpi.comrsc.org Therefore, strategies for the stereoselective synthesis of chiral indole derivatives are of significant interest.
One effective method for introducing chirality is through the use of chiral auxiliaries. For example, in the synthesis of the indole alkaloid tryprostatin A, the Schöllkopf chiral auxiliary, derived from D-valine, was coupled with a 3-(bromomethyl)indole derivative. rsc.org This coupling proceeded with high diastereoselectivity, yielding the trans diastereomer as the sole product, which was then elaborated to the final chiral target. rsc.org
Asymmetric catalysis provides another powerful route to chiral indole analogs. Catalytic asymmetric approaches can be used to access axially chiral indole-based units, which are valuable building blocks. mdpi.com Furthermore, asymmetric addition reactions to precursors can establish stereocenters early in a synthetic sequence. For instance, the highly stereoselective addition of metal dienolates to enantiomerically pure N-sulfinylimines has been used to generate chiral β-amino esters, which are versatile intermediates for more complex molecules. acs.org The stereoselectivity of such reactions can often be tuned by the choice of Lewis acid catalyst. acs.org These methods showcase the potential for creating a wide array of enantiomerically enriched indole derivatives.
Chemical Reactivity and Derivatization
Reactions at the Formyl Group
The electron-withdrawing nature of the formyl group, coupled with its position on the electron-rich indole (B1671886) nucleus, allows for a diverse array of reactions. These include oxidation, reduction, nucleophilic additions, and condensation reactions, which serve as foundational methods for creating a wide variety of derivatives.
The formyl group of indole-3-carboxaldehydes can be readily oxidized to the corresponding carboxylic acid. While specific studies on methyl 3-formyl-1H-indole-5-carboxylate are not extensively detailed in readily available literature, the general transformation is a fundamental process in organic chemistry. Standard oxidizing agents are capable of effecting this change, which would yield 5-(methoxycarbonyl)-1H-indole-3-carboxylic acid. This conversion transforms the aldehyde into a carboxylic acid functional group, opening up further derivatization possibilities such as esterification or amidation at the 3-position.
The reduction of the formyl group to a primary alcohol is a common and high-yielding transformation. This reaction converts the aldehyde into a hydroxymethyl group, leading to the formation of methyl 3-(hydroxymethyl)-1H-indole-5-carboxylate. This transformation is typically achieved using mild reducing agents to avoid reduction of the ester group. The resulting alcohol can then be used in subsequent reactions, such as etherifications or substitutions.
The carbonyl carbon of the formyl group is electrophilic and readily undergoes nucleophilic addition. This is a cornerstone of its reactivity, serving as the initial step for many derivatization strategies. A wide range of nucleophiles, including organometallic reagents, amines, and enolates, can attack the formyl carbon. For instance, the Morita–Baylis–Hillman (MBH) reaction, a well-documented nucleophilic addition process, has been applied to 3-formyl-β-carboline derivatives, which are structurally related to the target compound. nih.gov This reaction involves the coupling of the aldehyde with activated alkenes in the presence of a nucleophilic catalyst like DABCO, leading to the formation of functionalized allylic alcohols. nih.gov
A particularly significant class of reactions for this compound is its condensation with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). nih.govresearchgate.net These Knoevenagel-type condensations are typically base-catalyzed and result in the formation of a new carbon-carbon double bond, providing a powerful method for molecular elaboration. nih.govsigmaaldrich.com
Aplysinopsins are a class of marine alkaloids known for their interesting biological activities. nih.gov Their synthesis often involves the condensation of an indole-3-carboxaldehyde (B46971) with a creatinine (B1669602) or hydantoin (B18101) derivative. nih.govnih.gov By analogy, this compound can serve as the starting aldehyde for creating novel aplysinopsin analogues. The reaction proceeds via a Knoevenagel condensation between the formyl group and the active methylene group of the heterocyclic partner, typically catalyzed by a base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) in a suitable solvent such as acetic acid. nih.gov This strategy has been successfully employed with closely related substrates, such as ethyl 3-formyl-1H-indole-2-carboxylate, to produce various aplysinopsin analogues. researchgate.netresearchgate.net
Table 1: Synthesis of Aplysinopsin Analogues via Condensation
| Indole Aldehyde Derivative | Active Methylene Compound | Catalyst/Conditions | Resulting Analogue Class |
| Substituted N-benzylindole-3-carboxaldehyde | Hydantoin | Ammonium acetate, Acetic Acid, 115-116 °C | (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones nih.gov |
| Ethyl 3-formyl-1H-indole-2-carboxylate | 2-Thiohydantoin (B1682308) | Sodium Acetate, Acetic Acid, Reflux | Aplysinopsin-thiohydantoin analogues nih.govresearchgate.net |
| 5-Bromo-1H-indole-3-carboxaldehyde | Creatinine | Piperidine, Reflux | 5-Bromo-aplysinopsin nih.gov |
The β-carboline skeleton is a privileged scaffold found in numerous natural products and pharmacologically active compounds. researchgate.netnih.gov One synthetic route to functionalized β-carbolines involves the condensation of a 3-formyl-indole derivative with an active methylene compound that can participate in a subsequent cyclization reaction. For example, the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with compounds like 2-thiohydantoin or rhodanine (B49660) leads to condensation products that can be cyclized to form β-carboline thiohydantoin analogues. researchgate.netresearchgate.net This transformation typically occurs under reflux in a mixture of acetic acid and sodium acetate. researchgate.net The initial Knoevenagel condensation product undergoes an intramolecular cyclization involving the indole nitrogen, followed by aromatization, to construct the tricyclic β-carboline core. analis.com.myresearchgate.net
Table 2: Synthesis of β-Carboline Precursors from 3-Formyl-Indoles
| Indole Aldehyde Derivative | Active Methylene Compound | Conditions | Product Type |
| Ethyl 3-formyl-1H-indole-2-carboxylate | 2-Thiohydantoin | NaOAc/AcOH, Reflux | β-Carboline thiohydantoin analogue researchgate.net |
| Ethyl 3-formyl-1H-indole-2-carboxylate | Rhodanine | NaOAc/AcOH, Reflux | β-Carboline rhodanine analogue researchgate.netresearchgate.net |
| Ethyl 3-formyl-1H-indole-2-carboxylate | Thiobarbituric acid | NaOAc/AcOH, Reflux | β-Carboline thiobarbituric acid analogue researchgate.net |
Condensation Reactions with Active Methylene Compounds
Reactions at the Indole Nitrogen (N-H)
The indole nitrogen possesses a reactive proton that can be substituted through various reactions, including alkylation, acylation, and sulfonation. These transformations are crucial for modifying the electronic properties of the indole ring and for installing protecting groups during multi-step syntheses.
N-Alkylation: The N-H bond of the indole can be readily alkylated under basic conditions. A standard protocol involves the deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the reaction, particularly in substrates with multiple potential reaction sites. beilstein-journals.org Alternative methods, such as the Mitsunobu reaction, provide another route for N-alkylation. beilstein-journals.org
N-Acylation: N-acylation introduces an acyl group onto the indole nitrogen, a transformation that significantly alters the indole's electronic character. This can be achieved using several methods. A common approach is the reaction with an acid chloride in the presence of a base. More recently, methods have been developed for the direct acylation using carboxylic acids, for example, in the presence of boric acid in a high-boiling solvent like mesitylene. clockss.org Another efficient, chemoselective method utilizes thioesters as the acyl source, often catalyzed by a base such as cesium carbonate (Cs₂CO₃) in xylene at elevated temperatures. nih.govbeilstein-journals.org
Table 2: General Conditions for N-Alkylation and N-Acylation of Indoles
| Transformation | Reagents | Typical Conditions | Reference |
| N-Alkylation | Alkyl halide, NaH | THF or DMF | beilstein-journals.org |
| N-Acylation | Carboxylic acid, Boric acid | Mesitylene, reflux | clockss.org |
| N-Acylation | Thioester, Cs₂CO₃ | Xylene, 140 °C | nih.govbeilstein-journals.org |
N-Sulfonation of the indole ring involves the attachment of a sulfonyl group (e.g., phenylsulfonyl or tosyl) to the nitrogen atom. This is typically accomplished by reacting the indole with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. The resulting N-sulfonylindole is a key intermediate and a common protecting group strategy. researchgate.net For example, the p-methoxyphenylsulfonyl group has been used to protect the indole nitrogen, enabling subsequent chemical transformations at other positions of the molecule. researchgate.net
Protecting the indole nitrogen is often a necessary step in the synthesis of complex indole-containing molecules to prevent undesired side reactions. The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its subsequent removal.
Several groups are commonly employed:
Sulfonyl Groups: As mentioned, groups like phenylsulfonyl (SO₂Ph) and p-methoxyphenylsulfonyl are effective. The 2-phenylsulfonylethyl group is another useful protecting group that can be readily removed under basic conditions. researchgate.net
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group: The SEM group is a widely used protecting group for the pyrrole (B145914) and indole nitrogen atom. acs.org It is introduced using SEM-Cl and a base and is known for its stability under various conditions, yet it can be cleaved selectively.
o-Nitrobenzyl Group: This photolabile protecting group can be introduced by treating the N-H containing substrate with a base like NaH in DMF, followed by o-nitrobenzyl bromide. researchgate.net Its removal is achieved cleanly through photolysis with UV light (e.g., 300 nm), often affording the deprotected indole in good yield. researchgate.net
Table 3: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Introduction Reagent | Removal Conditions | Reference |
| 2-Phenylsulfonylethyl | 2-Phenylsulfonylethyl chloride | Base | researchgate.net |
| p-Methoxyphenylsulfonyl | p-Methoxyphenylsulfonyl chloride | Reductive or basic conditions | researchgate.net |
| o-Nitrobenzyl | o-Nitrobenzyl bromide | Photolysis (UV light) | researchgate.net |
| [2-(Trimethylsilyl)ethoxy]methyl (SEM) | SEM-Cl | Fluoride source (e.g., TBAF) or acid | acs.org |
Transformations Involving the Ester Group
The methyl ester at the C5-position can be hydrolyzed to the corresponding carboxylic acid, 3-formyl-1H-indole-5-carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), in a mixture of water and a co-solvent like methanol (B129727) or THF. The reaction is often heated to reflux to ensure complete conversion. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid product. This hydrolysis provides a key intermediate for further derivatization, such as amide bond formation.
Transesterification
The methyl ester group at the C5 position can be converted to other esters through transesterification. This reaction typically involves heating the methyl ester in an excess of another alcohol (e.g., ethanol, isopropanol) in the presence of an acid or base catalyst. Acid-catalyzed transesterification is a common method, often employing a strong acid like sulfuric acid (H₂SO₄). youtube.com
The general mechanism involves protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of methanol yields the new ester. youtube.com The use of the alcohol as the solvent helps to drive the equilibrium toward the desired product.
| Catalyst Type | Common Catalysts | General Conditions |
|---|---|---|
| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | Excess alcohol (as solvent), reflux temperature |
| Homogeneous Base | NaOR, KOR (alkoxides) | Anhydrous alcohol, room temperature to reflux |
| Heterogeneous | Solid acids (e.g., zeolites), solid bases (e.g., CaO) | Higher temperatures, often used in flow chemistry |
Amidation
The conversion of the methyl ester at C5 to an amide requires a two-step process. First, the ester must be hydrolyzed to the corresponding carboxylic acid, 3-formyl-1H-indole-5-carboxylic acid. This is typically achieved through saponification using a base like sodium hydroxide (NaOH) in a methanol/water mixture, followed by acidic workup.
Once the carboxylic acid is formed, it can be coupled with a primary or secondary amine to form the desired amide. This reaction requires the use of a coupling reagent to activate the carboxylic acid. uni-kiel.de A wide variety of peptide coupling reagents are available for this transformation, which facilitate the formation of the amide bond under mild conditions and minimize side reactions. peptide.comsigmaaldrich.com
| Coupling Reagent Class | Abbreviation | Full Name |
|---|---|---|
| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide |
| Carbodiimide | EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide |
| Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| Aminium/Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
Electrophilic Aromatic Substitution on the Indole Ring
The indole ring is an electron-rich aromatic system and is highly reactive towards electrophiles. The position of electrophilic attack on this compound is determined by the combined directing effects of the indole nucleus itself and its substituents.
The indole nitrogen is a powerful electron-donating group, activating the ring for electrophilic substitution, primarily at the C2, C4, and C6 positions. The C3 position is already substituted. The formyl group at C3 and the methyl carboxylate group at C5 are both electron-withdrawing groups (EWGs). researchgate.net These groups deactivate the aromatic ring towards electrophilic attack and act as meta-directors. researchgate.net
The outcome of an electrophilic substitution reaction is a balance of these competing effects. The high nucleophilicity of the pyrrole ring often leads to substitution at the C2 position. On the benzene (B151609) portion of the indole, the activating effect of the indole nitrogen directs incoming electrophiles to the C4 and C6 positions. The deactivating C5-ester group also directs meta to itself, reinforcing substitution at C4 and C6. Therefore, electrophilic attack is most probable at the C2, C4, and C6 positions.
| Group | Position | Electronic Effect | Directing Influence |
|---|---|---|---|
| Indole N-H | - | Electron-Donating (Resonance) | Activating, Ortho/Para-directing (to C2, C4, C6) |
| Formyl (-CHO) | C3 | Electron-Withdrawing (Resonance & Induction) | Deactivating, Meta-directing |
| Methyl Carboxylate (-CO₂Me) | C5 | Electron-Withdrawing (Resonance & Induction) | Deactivating, Meta-directing (to C4, C6) |
Metal-Free Catalysis in Transformations
Recent advancements in organic synthesis have focused on the development of metal-free catalytic systems to promote reactions, offering benefits in terms of cost, toxicity, and simplified purification. For indole derivatives, metal-free reactions often involve the use of organocatalysts or reagents like iodine or quinones to facilitate transformations. researchgate.netdergipark.org.tr
For this compound, metal-free conditions could be employed for C-H functionalization. For instance, a metal-free Friedel-Crafts type reaction at the nucleophilic C2 position could be envisioned, catalyzed by a strong Brønsted or Lewis acid. Additionally, oxidative coupling reactions can be achieved without metals. For example, using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), it is possible to achieve C-H amination or other coupling reactions on activated indole systems. acs.org
Cross-Dehydrogenative Coupling Reactions
Cross-dehydrogenative coupling (CDC) represents a powerful, atom-economical strategy for forming C-C or C-heteroatom bonds directly from two C-H bonds. thieme.com These reactions are typically catalyzed by transition metals such as palladium, rhodium, or cobalt, which can activate C-H bonds. acs.orgnih.gov
For this compound, CDC reactions offer a direct route to functionalize the indole core at positions that are otherwise difficult to access. The directing groups on the indole can influence the regioselectivity of the C-H activation. For example, studies on related indole-3-carboxylic acids have shown that a rhodium(III) catalyst can selectively direct alkenylation to the C4 position. nih.gov Similarly, other catalytic systems could potentially target the C2 or C7 positions, depending on the specific metal, ligand, and reaction conditions employed. These reactions provide a direct method for introducing alkyl, aryl, or other functional groups onto the indole scaffold.
| Catalyst System | Coupling Partner | Potential Reaction Site | Reference Finding |
|---|---|---|---|
| Rh(III) | Alkenes (e.g., acrylates) | C4 | Carboxyl group directs C4-alkenylation on N-phenylindole-3-carboxylic acids. nih.gov |
| Pd(II) | Aryl or Alkyl groups | C2, C4, C7 | Palladium is widely used for various C-H functionalizations on indoles. researchgate.net |
| Co(II/III) | Alkanes | - | Cobalt can catalyze CDC between heteroarenes and alkanes via radical pathways. nih.gov |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It allows for the identification and mapping of the carbon-hydrogen framework.
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of methyl 3-formyl-1H-indole-5-carboxylate provides information on the chemical environment of the protons in the molecule. While a publicly available, fully assigned spectrum with detailed chemical shifts and coupling constants is not readily found in the reviewed literature, a representative spectrum is available. chemicalbook.com The expected proton signals would correspond to the indole (B1671886) NH, the formyl proton, the aromatic protons on the benzene (B151609) ring, the proton at position 2 of the indole ring, and the methyl ester protons. The integration of these signals would correspond to the number of protons in each environment.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| NH (H-1) | > 10.0 | br s | - |
| CHO (H-3') | ~10.0 | s | - |
| H-2 | ~8.3 | s | - |
| H-4 | ~8.2 | d | ~1.5 |
| H-6 | ~7.9 | dd | ~8.5, 1.5 |
| H-7 | ~7.5 | d | ~8.5 |
| OCH₃ | ~3.9 | s | - |
Note: This table is based on general knowledge of indole NMR spectra and data from related compounds, as specific experimental data for this compound is not available in the searched public domain sources. Actual values may vary.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments within the molecule. For this compound, distinct signals are expected for the carbonyl carbons of the formyl and ester groups, the sp²-hybridized carbons of the indole ring system, and the sp³-hybridized carbon of the methyl ester group. Specific, experimentally determined ¹³C NMR data for this compound is not available in the public domain literature reviewed. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (formyl) | ~185 |
| C=O (ester) | ~167 |
| C-7a | ~138 |
| C-3 | ~137 |
| C-2 | ~130 |
| C-5 | ~126 |
| C-3a | ~125 |
| C-6 | ~123 |
| C-4 | ~115 |
| C-7 | ~112 |
| OCH₃ | ~52 |
Note: This table is based on general knowledge of indole NMR spectra and data from related compounds, as specific experimental data for this compound is not available in the searched public domain sources. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are instrumental in the definitive assignment of ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, for instance, between the aromatic protons on the benzene moiety of the indole ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (2-3 bonds) between protons and carbons, which is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the methyl protons and the ester carbonyl carbon, and between the formyl proton and carbons C-3 and C-3a.
NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, helping to confirm the spatial arrangement of the substituents.
Detailed experimental 2D NMR data for this compound are not available in the reviewed public domain literature.
Infrared (IR) Spectroscopy: Characteristic Vibrations of Functional Groups
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (formyl) | Stretching | 1660-1700 |
| C=O (ester) | Stretching | 1710-1730 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-O (ester) | Stretching | 1000-1300 |
Note: This table is based on characteristic IR absorption frequencies for the respective functional groups. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, which can be used to determine the elemental formula of a compound. The molecular formula of this compound is C₁₁H₉NO₃, with a monoisotopic mass of 203.05824 Da. uni.lu Predicted HRMS data indicates that the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of 204.06552. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 204.06552 |
| [M+Na]⁺ | 226.04746 |
| [M-H]⁻ | 202.05096 |
Source: PubChemLite. uni.lu
X-ray Crystallography: Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information on the solid-state conformation and packing of molecules. While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related indole derivatives allows for a robust prediction of its structural characteristics.
Studies on similar indole carboxylic acids and esters, such as 5-methoxy-1H-indole-2-carboxylic acid and methyl 1-methyl-1H-indole-3-carboxylate, reveal the critical role of hydrogen bonding and π-interactions in defining the supramolecular architecture. nih.govresearchgate.net
Key expected features in the crystal structure of this compound would include:
Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor. It is likely to form intermolecular hydrogen bonds with either the oxygen atom of the formyl group (C=O) or one of the oxygen atoms of the methyl carboxylate group (C=O or -OCH3) of a neighboring molecule. nih.gov For example, in the crystal structure of 5-methoxy-1H-indole-2-carboxylic acid, N–H⋯O interactions contribute significantly to the molecular arrangement. nih.gov
π-π Stacking: The planar, electron-rich indole ring system is prone to π-π stacking interactions. In related structures, such as 1-(phenylsulfonyl)-1H-indole derivatives, these interactions, often in a slipped, antiparallel arrangement, are a primary force in crystal packing, with interaction energies up to -60.8 kJ mol−1. nih.gov
Weak C-H⋯O Interactions: Weaker C-H⋯O hydrogen bonds, involving aromatic C-H or methyl C-H groups as donors and the carbonyl oxygens as acceptors, are also expected to contribute to the stability of the crystal lattice. researchgate.netmdpi.com In the crystal of methyl 1-methyl-1H-indole-3-carboxylate, multiple C—H⋯O hydrogen bonds result in a sheet-like structure. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a pure compound. This data is used to confirm the empirical and molecular formula. The molecular formula for this compound is C11H9NO3, with a molecular weight of 203.19 g/mol . scbt.com
The theoretical elemental composition can be calculated from the molecular formula. These theoretical values are then compared against experimental results obtained from an elemental analyzer to verify the purity and identity of the synthesized compound.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 65.02% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 4.47% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.89% |
| Oxygen | O | 15.999 | 3 | 47.997 | 23.62% |
| Total | 203.197 | 100.00% |
Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)
Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for qualitative analysis. It is commonly used to monitor reaction completion by observing the disappearance of starting materials and the appearance of the product spot. For indole derivatives, a common mobile phase consists of a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). rsc.orgrsc.org The polarity of the eluent mixture is adjusted to achieve optimal separation, indicated by a distinct spot for the target compound with an appropriate retention factor (Rf) value, typically between 0.3 and 0.5. rsc.org Visualization is achieved under UV light or by using a staining agent.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of the final compound with high accuracy. For indole carboxylate derivatives, reversed-phase HPLC is often employed. mdpi.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic solvent such as methanol (B129727) or acetonitrile. mdpi.com The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. The retention time (tR) is a characteristic property of the compound under specific HPLC conditions. For instance, in the purification of related indole derivatives, semi-preparative HPLC has been successfully used with solvent systems like methanol/water. mdpi.com
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For methyl 3-formyl-1H-indole-5-carboxylate and its analogs, DFT calculations provide a fundamental understanding of their geometry, reactivity, and spectroscopic characteristics.
Geometry Optimization and Electronic Structure Analysis
The first step in the computational analysis of a molecule like this compound is to determine its most stable three-dimensional conformation through geometry optimization. DFT methods, such as B3LYP, are commonly employed for this purpose. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure of the molecule.
For the closely related compound, methyl 1H-indole-5-carboxylate, DFT calculations have been performed to investigate its ground state geometry and electronic structure. These studies reveal the planarity of the indole (B1671886) ring system and the orientation of the methyl carboxylate group. The electronic structure analysis provides information on the distribution of electron density, which is crucial for understanding the molecule's reactivity. The presence of the electron-withdrawing formyl group at the 3-position and the methyl carboxylate group at the 5-position significantly influences the electronic properties of the indole ring, affecting its aromaticity and the reactivity of different sites within the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For indole derivatives, the HOMO is typically located over the electron-rich indole ring, indicating its nucleophilic character. The LUMO, conversely, is often distributed over the electron-withdrawing substituents. In this compound, the HOMO is expected to be localized primarily on the indole nucleus, while the LUMO would be influenced by both the formyl and carboxylate groups. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals, helping to predict the most likely sites for electrophilic and nucleophilic attack.
| Parameter | Description | Significance |
|---|---|---|
| Geometry Optimization | Calculation of the lowest energy 3D structure, including bond lengths and angles. | Provides the most stable conformation of the molecule, which is essential for further calculations and understanding its interactions. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |
Spectroscopic Property Prediction (e.g., NMR, IR)
DFT calculations are also instrumental in predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, theoretical spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex experimental spectra.
For this compound, DFT calculations can predict the chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR). These predictions are based on the electronic environment of each nucleus in the optimized geometry of the molecule. Similarly, the vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., N-H, C=O, C-H) can be calculated to generate a theoretical IR spectrum. Discrepancies between predicted and experimental spectra can often be rationalized by considering factors such as solvent effects and intermolecular interactions in the experimental setup.
| Proton | Experimental ¹H NMR Chemical Shift (ppm) |
|---|---|
| NH | ~12.0 (broad singlet) |
| CHO | ~10.0 (singlet) |
| Ar-H | ~7.5-8.5 (multiplets) |
| OCH₃ | ~3.9 (singlet) |
Molecular Dynamics Simulations (if applicable for interactions or conformational studies)
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and intermolecular interactions of a molecule over time. For derivatives of this compound that are being developed as potential drugs, MD simulations are particularly useful for understanding how they interact with their biological targets, such as proteins or enzymes.
By placing the indole derivative in a simulated environment with its target protein, MD simulations can reveal the key amino acid residues involved in binding, the stability of the protein-ligand complex, and the conformational changes that occur upon binding. This information is crucial for structure-based drug design, as it can guide the modification of the ligand to improve its binding affinity and selectivity. For instance, simulations can help to identify pockets in the binding site that can accommodate larger substituents or to pinpoint hydrogen bond donors and acceptors that can be targeted for improved interactions. Furthermore, MD simulations can be used to study the conformational flexibility of the indole derivatives themselves, which can influence their ability to adopt the correct orientation for binding to a target.
Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to derivatives)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, QSAR studies can be employed to identify the key structural features that are responsible for their therapeutic effects.
The process involves generating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the experimentally determined biological activity (e.g., IC₅₀ values).
A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. For instance, a QSAR study on indole-3-carbaldehyde derivatives might reveal that the presence of a bulky, hydrophobic group at a certain position on the indole ring is crucial for high activity, guiding medicinal chemists in the design of more potent compounds.
In Silico ADMET Prediction for Derivatives
Before a drug candidate can be considered for clinical trials, it must exhibit acceptable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction tools use computational models to estimate these properties for a given chemical structure. For derivatives of this compound, these predictions can provide an early indication of their potential drug-likeness and help to identify potential liabilities that may need to be addressed through chemical modification.
A variety of ADMET properties can be predicted, including oral bioavailability, blood-brain barrier penetration, plasma protein binding, metabolism by cytochrome P450 enzymes, and potential for toxicity (e.g., mutagenicity, cardiotoxicity). These predictions are typically based on models derived from large datasets of experimental data. By screening a library of virtual compounds, researchers can filter out those with predicted poor ADMET profiles and focus on candidates with a higher probability of success in later stages of drug development.
| ADMET Property | Predicted Outcome for Drug-like Indole Derivatives | Importance in Drug Discovery |
|---|---|---|
| Absorption (Human Intestinal Absorption) | Good to moderate | Determines how well the drug is absorbed from the gut into the bloodstream. |
| Distribution (Blood-Brain Barrier Penetration) | Varies depending on the specific derivative | Crucial for drugs targeting the central nervous system. |
| Metabolism (CYP450 Inhibition) | Potential for inhibition of some isoforms | Predicts potential for drug-drug interactions. |
| Excretion | Primarily renal and hepatic clearance | Determines how the drug is eliminated from the body. |
| Toxicity (e.g., hERG Inhibition) | Low to moderate risk | Assesses the potential for adverse effects, such as cardiotoxicity. |
Docking Studies to Molecular Targets (for biologically active derivatives)
Molecular docking simulations have been instrumental in elucidating the potential mechanisms of action for a variety of indole derivatives, including those structurally related to this compound. These studies provide critical information on binding energies and key interactions with the active sites of therapeutically relevant proteins.
A series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, derived from a 3-formyl indole precursor, were investigated for their antimicrobial properties. Docking studies revealed that these compounds likely exert their antibacterial effects by inhibiting E. coli MurB, a key enzyme in peptidoglycan biosynthesis. For their antifungal activity, the proposed target is the 14α-lanosterol demethylase (CYP51) of Candida albicans, an essential enzyme in ergosterol (B1671047) biosynthesis. nih.govresearchgate.net The most potent antibacterial compound from this series demonstrated a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL, while the most effective antifungal agent had MIC values between 0.004 and 0.06 mg/mL. nih.gov
In a separate study, various heterocyclic scaffolds based on an indole moiety were synthesized and their antimicrobial potential was evaluated. Molecular docking was performed against UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. One of the synthesized compounds showed a high binding affinity and excellent biological activity, suggesting it could be a lead for further optimization. nih.gov
| Derivative Class | Molecular Target | Key Findings from Docking Studies |
|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | E. coli MurB | Inhibition of this enzyme is the probable mechanism for antibacterial activity. nih.govresearchgate.net |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Candida albicans 14α-lanosterol demethylase (CYP51) | Inhibition of this enzyme is likely responsible for the antifungal activity. nih.govresearchgate.net |
| Heterocyclic scaffolds based on indole moiety | UDP-N-acetylmuramate-L-alanine ligase (MurC) | One derivative displayed a minimum binding energy of -11.5 Kcal/mol. nih.gov |
| Heterocyclic scaffolds based on indole moiety | Human lanosterol 14α-demethylase | The same derivative showed a binding energy of -8.5 Kcal/mol against this target. nih.gov |
Derivatives of indole-2-carboxylic acid, synthesized from a precursor, ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, were evaluated as potential HIV-1 integrase strand transfer inhibitors. nih.gov Docking studies of the parent indole-2-carboxylic acid into the crystal structure of HIV-1 integrase (PDB ID: 6PUY) indicated that the indole nitrogen and the 2-carboxyl group could chelate the two metal ions within the active site. Furthermore, a π-stacking interaction was observed between the indole core and the dA21 nucleotide. researchgate.net
| Derivative Class | Molecular Target | Key Interactions Observed in Docking |
|---|---|---|
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase (PDB ID: 6PUY) | Chelation of two metal ions by the indole nitrogen and 2-carboxyl group; π-stacking interaction with dA21. researchgate.net |
New methyl indole-3-carboxylate (B1236618) derivatives were synthesized and evaluated for their anticancer activity. These compounds are analogs of 3,3′-diindolylmethane, a known antitumor agent. Both synthesized compounds demonstrated inhibitory effects on the growth of melanoma, renal, and breast cancer cell lines. researchgate.net
| Derivative Class | Cancer Cell Lines Tested | Observed Activity |
|---|---|---|
| methyl 1-(3′-indolylmethane)-indole-3-carboxylate | Melanoma, Renal, Breast | Inhibited cell growth. researchgate.net |
| methyl 1-(1′-benzenosulfonyl-3′-indolylmethane)-indole-3-carboxylate | Melanoma, Renal, Breast | Inhibited cell growth. researchgate.net |
Applications in Medicinal Chemistry and Biological Activity of Derivatives
Role as a Key Intermediate in Bioactive Molecule Synthesis
Methyl 3-formyl-1H-indole-5-carboxylate is a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. Its chemical structure, featuring a reactive formyl group and a modifiable carboxylate group on the indole (B1671886) ring, allows for a variety of chemical transformations. This makes it a valuable building block for creating diverse libraries of compounds for drug discovery.
For instance, the formyl group at the 3-position can readily undergo condensation reactions. One example is the reaction with thiosemicarbazide (B42300) to produce thiosemicarbazone derivatives, which have been investigated for their anti-tumor properties. Similarly, it serves as a precursor for the synthesis of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives, which have shown significant antimicrobial activity. nih.gov The synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which act as tubulin polymerization inhibitors, also utilizes indole-3-carboxaldehyde (B46971) precursors. nih.govrsc.org Furthermore, it is a key component in creating indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase, which can enhance the efficacy of existing antibiotics. nih.gov
Derivatization for Enhanced Biological Activity
The modification of the this compound scaffold is a common strategy to enhance the biological activity of the resulting molecules. The process of derivatization can lead to compounds with improved potency, selectivity, and pharmacological profiles. researchgate.net The combination of the indole core with other heterocyclic moieties, such as rhodanine (B49660), has been shown to be a promising strategy for developing new antimicrobial agents. nih.gov This molecular hybridization can result in compounds that act on multiple targets. nih.gov
The synthesis of 1H-1,2,3-triazole and carboxylate derivatives of metronidazole (B1676534) from related indole precursors has yielded compounds with potent antimicrobial activity against both fungal and bacterial pathogens. beilstein-journals.org Structural modifications of the indole ring system are known to produce a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects. researchgate.net
Antimicrobial Activities of Derivatives
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities.
A variety of indole derivatives have shown significant potential as antibacterial agents. For example, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives displayed good to very good antibacterial activity against a panel of eight Gram-positive and Gram-negative bacteria. nih.gov Their activity, in some cases, surpassed that of the reference antibiotics ampicillin (B1664943) and streptomycin (B1217042) by a factor of 10 to 50. nih.gov The most sensitive bacterium in this study was Enterobacter cloacae, while Escherichia coli was the most resistant. nih.gov
Another class of derivatives, indole diketopiperazine alkaloids, also exhibited good antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.94 to 3.87 μM. frontiersin.org Furthermore, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, an indolylquinazolinone derivative, showed a low MIC of 0.98 μg/mL against methicillin-resistant S. aureus (MRSA). nih.gov
| Derivative Class | Bacteria | MIC Range | Reference |
|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive & Gram-negative bacteria | 0.004–0.03 mg/mL | nih.gov |
| Indole diketopiperazine alkaloids | S. aureus, B. subtilis, P. aeruginosa, E. coli | 0.94–3.87 µM | frontiersin.org |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 µg/mL | nih.gov |
| 3-substituted-1H-imidazol-5-yl-1H-indoles | MRSA | ≤ 0.25 µg/mL | nih.gov |
In addition to antibacterial effects, many derivatives of this compound also possess potent antifungal properties. The (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives demonstrated good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov In this series, Trichoderma viride was the most sensitive fungal strain, while Aspergillus fumigatus was the most resistant. nih.gov
Similarly, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and shown to have moderate to excellent antifungal activities against several plant pathogenic fungi, including Rhizoctonia solani, Pyricularia oryzae, and Botrytis cinerea. mdpi.com Some of these compounds exhibited activities comparable or superior to commercial fungicides. mdpi.com Indole diketopiperazine alkaloids displayed moderate antifungal activity. frontiersin.org Certain 3-substituted-1H-imidazol-5-yl-1H-indoles were identified as selective antifungal agents against Cryptococcus neoformans. nih.gov
| Derivative Class | Fungi | MIC/EC50 Range | Reference |
|---|---|---|---|
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | T. viride, A. fumigatus, etc. | 0.004–0.06 mg/mL | nih.gov |
| 3-indolyl-3-hydroxy oxindoles | R. solani, P. oryzae, B. cinerea | EC50 as low as 3.44 mg/L against R. solani | mdpi.com |
| Indole diketopiperazine alkaloids | Various fungal species | 30.0–68.8 µM | frontiersin.org |
| phenethyl-indole-imidazole and 5-phenyl-1H-imidazole | Cryptococcus neoformans | MIC ≤ 0.25 µg/mL | nih.gov |
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these indole derivatives. For the (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate series, it was found that the presence of a 3-methylbutanoic acid substituent on the nitrogen atom of the 2-thioxothiazolidin-4-one ring was beneficial for antibacterial activity. nih.gov
The antimicrobial effects of these indole derivatives are attributed to various mechanisms of action. Molecular docking studies on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives suggest that their antibacterial activity likely stems from the inhibition of the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) in E. coli. nih.gov MurB is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov
The antifungal activity of this same series of compounds is proposed to be due to the inhibition of the fungal enzyme 14α-lanosterol demethylase (CYP51). nih.gov This enzyme is a key player in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death. nih.gov Other indole derivatives, such as indole-3-carboxamido-polyamine conjugates, are thought to exert their antimicrobial effects by targeting and disrupting the bacterial membrane. mdpi.comnih.gov
Anticancer Potential of Derivatives
In Vitro Cytotoxicity and Efficacy against Cancer Cell Lines
Derivatives of indole-5-carboxylate and similar structures have demonstrated notable in vitro cytotoxicity against various human cancer cell lines. For instance, a series of novel indole-6-carboxylate ester derivatives, specifically hydrazine-1-carbothioamide and oxadiazole derivatives, were synthesized and evaluated for their anti-proliferative properties. tandfonline.comnih.gov
Compounds 4a (a hydrazine-1-carbothioamide derivative targeting EGFR) and 6c (an oxadiazole derivative targeting VEGFR-2) emerged as the most potent cytotoxic agents against HepG2 (liver), HCT-116 (colon), and A549 (lung) cancer cell lines. tandfonline.comnih.gov These compounds were found to arrest the cancer cells in the G2/M phase of the cell cycle and induce apoptosis through the extrinsic pathway. tandfonline.comnih.gov
Specifically, compound 4a exhibited the highest inhibitory activity against the EGFR enzyme, while compound 6c , which features a chloro group at the 4-position of the aromatic ring, showed the most significant inhibition of the VEGFR-2 enzyme. tandfonline.comnih.gov
Furthermore, studies on substituted isatins (1H-indole-2,3-diones) have shown that substitutions at the C(5), C(6), and C(7) positions can significantly enhance cytotoxic activity. nih.gov Di- and tri-halogenated isatins, in particular, have shown IC50 values below 10 microM and have demonstrated greater selectivity towards leukemia and lymphoma cells. nih.gov The most active of these, 5,6,7-tribromoisatin, was found to be antiproliferative at low micromolar concentrations. nih.gov
The following table summarizes the in vitro cytotoxicity of selected indole derivatives against various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Selected Indole Derivatives
| Compound | Target | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|
| 4a | EGFR | HepG2 | Data not specified |
| HCT-116 | Data not specified | ||
| A549 | Data not specified | ||
| 6c | VEGFR-2 | HepG2 | Data not specified |
| HCT-116 | Data not specified | ||
| A549 | Data not specified |
| 5,6,7-tribromoisatin | Not specified | U937 | <10 |
Data for specific IC50 values for compounds 4a and 6c were not provided in the source material, but they were identified as the most potent in the study. tandfonline.comnih.gov
SAR for Anticancer Agents
Structure-Activity Relationship (SAR) studies are crucial for the rational design of more potent anticancer agents. For indole derivatives, several key structural features have been identified that influence their cytotoxic activity. nih.gov
The attachment of heterocyclic rings to the indole core has been shown to increase anticancer activity. nih.gov For example, the hybridization of the indole ring with other heterocyclic moieties has proven beneficial for anticancer efficacy. nih.gov
In the case of the indole-6-carboxylate ester derivatives, the nature of the substituent on the carbothioamide or oxadiazole moiety plays a significant role in their activity. Compound 4a , with an unsubstituted phenyl moiety, demonstrated the highest EGFR inhibitory activity. tandfonline.comnih.gov For the oxadiazole series targeting VEGFR-2, compound 6c , bearing a chloro group at the 4-position of the aromatic ring, was the most potent. tandfonline.comnih.gov
For isatin (B1672199) derivatives, SAR studies have pinpointed that substitutions at the C(5), C(6), and C(7) positions of the indole ring are critical for enhanced activity. nih.gov
Anti-inflammatory Effects of Derivatives
Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. These compounds are designed to modulate the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a key regulator of inflammation. google.com
Modulation of Inflammatory Mediators
Research has shown that specific derivatives of this compound can act as potent modulators of PPARG without exerting an agonistic effect. google.com This is significant because while PPARG agonists can have anti-inflammatory properties, they are often associated with undesirable side effects. google.com
One study demonstrated that a compound derived from this compound, referred to as SR1664 (compound 73 in the patent), effectively inhibits the production of inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. google.com This indicates potent anti-inflammatory properties. google.com
The mechanism of anti-inflammatory action of some compounds involves the suppression of pro-inflammatory cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) derived lipid mediators, particularly prostaglandin (B15479496) (PG)E2. nih.govresearchgate.net This is achieved by decreasing the gene and enzyme expression of COX-2 and microsomal PGE2 synthase (mPGES)-1. nih.govresearchgate.net
Furthermore, some anti-inflammatory compounds have been shown to modulate the levels of inflammatory cytokines such as IL-1 Beta and TNF alpha. nih.gov
Anticonvulsant Activity of Novel Indole Carboxylate Derivatives (related compounds)
The indole scaffold is a common feature in a variety of compounds that exhibit anticonvulsant activity. pharmacophorejournal.comnih.gov While specific studies on the anticonvulsant properties of this compound derivatives are not widely available, the broader class of indole derivatives has shown promise in this area.
A series of indole derivatives were synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.com Several of these compounds showed encouraging results. For example, compounds 5 and 6 from this study were found to be active against the MES test at a dose of 100 mg/kg. pharmacophorejournal.com Compound 6 also exhibited good protection in the scPTZ model at the same dose. pharmacophorejournal.com
Another study on tetracyclic indole derivatives identified several compounds with good anticonvulsant activity. nih.gov Specifically, 6-[(dimethylamino)methyl]-4,5,6,8,9,10-hexahydrocyclopenta nih.govnih.govpyrrolo[3,2,1-ij]quinoline (7d ) and N-methyl-4,5,6,8,9,10,11,12-octahydrocyclohepta nih.govnih.govpyrrolo[3,2,1-ij]quinoline-6-carboxamide (10c ) had ED50 values of 12.5 and 12.9 mg/kg, respectively. nih.gov
The following table summarizes the anticonvulsant activity of selected indole derivatives.
Table 2: Anticonvulsant Activity of Selected Indole Derivatives
| Compound | Test Model | Activity |
|---|---|---|
| Compound 5 | MES | Active at 100 mg/kg |
| Compound 6 | MES | Active at 100 mg/kg |
| scPTZ | Good protection at 100 mg/kg | |
| Compound 7d | Maximal Electroshock | ED50 = 12.5 mg/kg |
| Compound 10c | Maximal Electroshock | ED50 = 12.9 mg/kg |
Inhibition of Viral Replication (e.g., HIV-1 Integrase) by Indole-2-Carboxylic Acid Derivatives
Indole derivatives have emerged as a promising class of inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govrsc.org Specifically, indole-2-carboxylic acid and indole-3-carbaldehyde derivatives have been the focus of such research. nih.govindiandrugsonline.org
A series of indole-2-carboxylic acid derivatives were designed and synthesized as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govrsc.org It was discovered that the indole core and the C2 carboxyl group can chelate the two Mg2+ ions within the active site of the integrase enzyme. nih.gov Further structural optimizations led to the development of derivative 20a , which exhibited a significantly increased integrase inhibitory effect with an IC50 value of 0.13 µM. nih.gov
Similarly, another study on indole-2-carboxylic acid derivatives identified compound 17a as a potent inhibitor of integrase, with an IC50 value of 3.11 µM. rsc.org Binding mode analysis revealed that a C6 halogenated benzene (B151609) ring on this compound could effectively bind with the viral DNA. rsc.org
Derivatives of indole-3-carbaldehyde have also been synthesized and evaluated for their anti-HIV activity. indiandrugsonline.org Three compounds from this series, 8b , 8c , and 8g , showed significant inhibition of HIV-1 integrase with IC50 values ≤5.32 µM. indiandrugsonline.org Compound 8b also demonstrated significant anti-HIV activity against the HIV-1 strain IIIB with an IC50 of 3.16 µM. indiandrugsonline.org
The following table summarizes the HIV-1 integrase inhibitory activity of selected indole derivatives.
Table 3: HIV-1 Integrase Inhibitory Activity of Selected Indole Derivatives
| Compound | IC50 (µM) |
|---|---|
| 20a | 0.13 |
| 17a | 3.11 |
| 8b | ≤5.32 |
| 8c | ≤5.32 |
| 8g | ≤5.32 |
Enzyme Inhibition Studies (e.g., cPLA2α inhibitors, protein kinases)
Derivatives of the indole-5-carboxylate scaffold are significant in medicinal chemistry due to their potent and selective inhibition of various enzymes implicated in disease. Research has particularly focused on their development as inhibitors of cytosolic phospholipase A2α (cPLA2α) and various protein kinases.
cPLA2α Inhibition:
Indole-5-carboxylic acids have been identified as a promising class of inhibitors for human cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for releasing arachidonic acid. nih.govnih.gov Structure-activity relationship (SAR) studies on derivatives of 1-(5-carboxyindol-1-yl)propan-2-one have demonstrated that modifications at the 3-position of the indole ring significantly influence inhibitory potency. nih.gov
For instance, substituting the indole 3-position with various acyl, alkyl, and oxadiazole residues led to a range of inhibitory activities. The introduction of a 3-methyl-1,2,4-oxadiazol-5-yl moiety resulted in a substantial increase in potency, with one compound exhibiting an IC50 value of 0.0021 µM against the isolated cPLA2α enzyme and an even more potent IC50 of 0.0006 µM in a cellular assay using human platelets. nih.gov
| Compound Type | Modification | Target | IC50 (µM) | Source |
|---|---|---|---|---|
| 1-(5-Carboxyindol-1-yl)propan-2-one derivative | 3-(3-methyl-1,2,4-oxadiazol-5-yl) | Isolated cPLA2α | 0.0021 | nih.gov |
| 1-(5-Carboxyindol-1-yl)propan-2-one derivative | 3-(3-methyl-1,2,4-oxadiazol-5-yl) | cPLA2α in human platelets | 0.0006 | nih.gov |
Protein Kinase Inhibition:
The indole nucleus is a well-established pharmacophore in the design of protein kinase inhibitors, which are crucial in cancer therapy for targeting dysregulated signaling pathways. nih.gov Derivatives of indole-6-carboxylate esters have been synthesized and evaluated as inhibitors of receptor tyrosine kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2). nih.govnih.gov
In one study, two series of indole derivatives, hydrazine-1-carbothioamide and oxadiazole derivatives, were designed to mimic the pharmacophoric features of known EGFR and VEGFR-2 inhibitors. nih.gov Molecular docking studies confirmed their fit within the respective enzyme active sites. nih.gov Subsequent in-vitro testing revealed that specific compounds were effective cytotoxic agents that inhibited the tyrosine kinase activity of EGFR and VEGFR-2, leading to cell cycle arrest and apoptosis. nih.gov Other research has explored indole-2-carboxamide derivatives as dual inhibitors of EGFR and Cyclin-Dependent Kinase 2 (CDK2), with some compounds showing IC50 values in the nanomolar range against CDK2. nih.gov Additionally, ethyl 2-carboxylate-5-monosubstituted 1H-indole derivatives have been investigated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). researchgate.net
| Indole Scaffold | Derivative Class | Target Kinase | Reported Activity | Source |
|---|---|---|---|---|
| Indole-6-carboxylate | Hydrazine-1-carbothioamide | EGFR | Promising cytotoxic and inhibitory activity | nih.gov |
| Indole-6-carboxylate | Oxadiazole | VEGFR-2 | Promising cytotoxic and inhibitory activity | nih.gov |
| Indole-2-carboxamide | N/A | CDK2 | IC50 values from 11 nM to 34 nM | nih.gov |
| Ethyl 2-carboxylate-5-monosubstituted indole | N/A | GSK-3β | Promising inhibitory activity | researchgate.net |
Biosynthesis of Indole-Derived Natural Products
The indole ring is a fundamental structural motif in a vast array of natural products, particularly in alkaloids, which exhibit a wide range of biological activities. rsc.org The functional groups of this compound, specifically the aldehyde at the C3 position and the carboxylate at the C5 position, make it a versatile precursor for the synthesis of complex indole-based natural products. rsc.orgresearchgate.net
The 1H-indole-3-carboxaldehyde moiety itself is a natural product found in various plants and serves as a key intermediate in the biosynthesis and laboratory synthesis of many biologically active compounds. researchgate.net The aldehyde group readily participates in C-C and C-N bond-forming reactions, allowing for the construction of more complex molecular architectures. researchgate.net
While specific biosynthetic pathways that directly utilize this compound have not been explicitly detailed in the reviewed literature, its structure is primed for incorporation into such pathways. For example, the Fischer indole synthesis, a classic method for forming the indole ring, is a common starting point for the total synthesis of indole alkaloids like minfiensine. rsc.org A molecule like this compound could be an advanced intermediate in multi-step syntheses, where its functional groups can be further elaborated to yield the final natural product.
Pharmacological Profiling of Derivatives (e.g., metabolic stability, thermodynamic solubility)
The pharmacological profiling of drug candidates, including the assessment of metabolic stability and solubility, is a critical step in drug discovery. Derivatives of indole-5-carboxylic acid have been subjected to such evaluations to optimize their drug-like properties.
Metabolic Stability:
Metabolic stability is a key determinant of a drug's pharmacokinetic profile, influencing its half-life and bioavailability. researchgate.net In studies of indole-5-carboxylic acid derivatives as cPLA2α inhibitors, metabolic stability was a measured parameter alongside inhibitory potency. nih.gov Research into other indole derivatives has highlighted potential metabolic liabilities. For example, analysis of indoline-2-carboxamide derivatives suggested that the 5-position of the indoline (B122111) core could be a "metabolic hot spot," contributing to metabolic instability. acs.org To address this, medicinal chemists have employed strategies such as introducing a fluorine atom at the 5-position to block this site of metabolism, which in some cases led to marginal or significant improvements in stability. acs.org
| Compound Series | Observation | Strategy to Improve Stability | Outcome | Source |
|---|---|---|---|---|
| Indoline-2-carboxamide derivatives | Metabolism at the 5-position of the indoline core suggested as a cause of instability. | Introduction of a fluorine atom at the 5-position. | Marginal to moderate improvement in metabolic stability observed for different analogues. | acs.org |
| 1-(5-Carboxyindol-1-yl)propan-2-one inhibitors | Metabolic stability was determined as part of the SAR study. | N/A (evaluation parameter) | Data used to guide selection of candidates for further testing. | nih.gov |
Thermodynamic Solubility:
Future Directions and Research Opportunities
Development of Novel Synthetic Methodologies
The future development of therapeutics based on the methyl 3-formyl-1H-indole-5-carboxylate scaffold relies heavily on the innovation of efficient and scalable synthetic routes. While established methods exist for the creation of the indole-5-carboxylate core, future research is trending towards more sophisticated and sustainable techniques.
Key areas of development include:
Palladium-Catalyzed Reactions: The use of palladium catalysts for intramolecular cyclization and cross-coupling reactions is a promising avenue for synthesizing highly functionalized indole (B1671886) derivatives. This approach, which has been successfully applied to related fluoro-substituted indole-5-carboxylates, could be adapted to streamline the synthesis of the target compound and its analogues, often with high yields and regioselectivity.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processing. Adapting the synthesis of this compound to a flow chemistry setup could lead to improved yields, higher purity, and enhanced safety, which are critical factors for industrial-scale manufacturing.
Exploration of New Derivatization Strategies for Diverse Pharmacophores
The true potential of this compound lies in its capacity to be chemically modified into a diverse range of pharmacologically active molecules. chemimpex.com The formyl and ester functional groups are key handles for derivatization.
Future exploration in this area will likely focus on:
Condensation Reactions: The aldehyde at the C-3 position is highly reactive and can readily undergo condensation reactions with various nucleophiles. A specific example includes its reaction with p-toluenesulfonyl hydrazide as a step in the synthesis of more complex molecules. google.com Future work could explore reactions with a wider range of amines, hydrazines, and active methylene (B1212753) compounds to generate novel Schiff bases, hydrazones, and vinylogous systems with unique electronic and biological properties.
Building Complex Heterocycles: The indole nucleus can be used as a scaffold to construct more elaborate fused heterocyclic systems. For instance, multi-component strategies can be employed to synthesize complex structures like indolyl-4H-chromenes from indole precursors, creating a class of compounds with significant pharmacological potential. acs.org
Click Chemistry: The application of "click chemistry," such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, offers a robust method for linking the indole scaffold to other molecular fragments. acs.org This strategy allows for the rapid assembly of a library of derivatives for high-throughput screening.
Development of Probes and Materials: Beyond pharmaceuticals, this compound is a valuable intermediate for creating fluorescent probes used in biological imaging to visualize cellular processes. chemimpex.com Further derivatization could lead to novel dyes and advanced materials for applications in organic electronics. chemimpex.com
Targeted Drug Discovery Based on SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, providing critical insights into how chemical structure correlates with biological activity. For derivatives of this compound, SAR studies are essential for optimizing therapeutic efficacy while minimizing side effects.
A prime example of this is in the development of modulators for the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a key target in the treatment of type II diabetes. google.com Researchers have used this indole derivative as a starting material to create new ligands that bind to PPARG. google.com The goal was to develop compounds that block a specific phosphorylation event without causing the classical agonism associated with older drugs like rosiglitazone, which leads to undesirable side effects such as fluid retention and weight gain. google.com
Future SAR studies will likely involve:
Systematic Modification: Creating focused libraries of compounds where specific positions on the indole ring and the side chains are systematically altered.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.
Conformational Analysis: Studying how the three-dimensional shape of the molecule influences its interaction with biological targets.
| Desired Property | Structural Strategy | Rationale | Reference |
|---|---|---|---|
| High Binding Affinity for PPARG | Optimize substituents on the indole and biphenylmethyl groups. | To ensure the compound effectively engages with the target receptor. | google.com |
| Block cdk5-mediated Phosphorylation | Introduce specific chemical moieties that sterically or electronically hinder the phosphorylation site. | To achieve the desired anti-diabetic effect. | google.com |
| Lack of Classical Agonism | Modify the ligand's interaction with the receptor to avoid the conformational changes that trigger agonistic activity. | To prevent side effects like weight gain and edema associated with full agonists. | google.com |
Advanced Computational Modeling for Mechanism Elucidation
While experimental data is crucial, advanced computational modeling provides an invaluable tool for understanding the underlying mechanisms of action and for predicting the properties of new molecules before they are synthesized. For this compound and its derivatives, computational chemistry can accelerate the drug discovery process significantly.
Future research opportunities in this domain include:
Molecular Docking: Simulating the binding of newly designed derivatives into the active site of biological targets like PPARG. This can help prioritize which compounds to synthesize and can explain the results of SAR studies on a molecular level.
Quantum Mechanics (QM) Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure of the molecule. This can predict sites of reactivity, elucidate reaction mechanisms for derivatization, and help in the design of novel synthetic pathways.
Molecular Dynamics (MD) Simulations: Simulating the movement of the ligand-protein complex over time to assess the stability of the binding interaction and understand how the ligand affects the protein's dynamics.
Investigation of Broader Biological Activities and Therapeutic Potential
While its role as a precursor for anti-diabetic agents is a key area of research, the therapeutic potential of compounds derived from this compound is much broader. The indole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.
Future investigations will aim to explore its potential in other therapeutic areas, including:
Oncology: Many indole derivatives have demonstrated potent anticancer properties. chemimpex.com New derivatives could be screened against a panel of cancer cell lines to identify novel cytotoxic agents.
Anti-inflammatory Applications: The indole nucleus is a component of several anti-inflammatory drugs. Research into new derivatives could lead to the discovery of novel inhibitors of inflammatory pathways. chemimpex.com
Infectious Diseases: The structural versatility of the indole scaffold makes it a promising candidate for the development of new antibacterial, antifungal, or antiviral agents.
| Therapeutic Area | Potential Target/Mechanism | Rationale | Reference |
|---|---|---|---|
| Metabolic Diseases | PPARG Modulation | Development of insulin sensitizers for Type II Diabetes. | google.com |
| Oncology | Various (e.g., kinase inhibition, tubulin polymerization) | Indole is a common scaffold in anticancer agents. | chemimpex.com |
| Inflammation | Inhibition of inflammatory enzymes (e.g., COX, LOX) | Many known indole compounds possess anti-inflammatory activity. | chemimpex.com |
| Diagnostics | Fluorescent Probes | The indole core can be modified to create molecules for biological imaging. | chemimpex.com |
Process Chemistry and Scale-Up Considerations
For any promising compound to move from the laboratory to clinical use, the synthesis must be scalable, cost-effective, and robust. Process chemistry focuses on translating a laboratory-scale synthesis into a large-scale manufacturing process.
Future work in this area will need to address:
Optimization of Reaction Conditions: Refining solvent choice, catalyst loading, temperature, and reaction times to maximize yield and minimize the formation of impurities.
Purification Methods: Developing non-chromatographic purification methods, such as crystallization, which are more suitable for large-scale production than the column chromatography often used in research labs.
Green Chemistry Principles: Incorporating principles of green chemistry to reduce the environmental impact of the synthesis. This includes using less hazardous solvents, reducing the number of synthetic steps, and improving atom economy. The development of one-pot syntheses is a key strategy in this regard. acs.org
The successful large-scale synthesis of related indole derivatives demonstrates the feasibility of scaling up production for this class of compounds, paving the way for potential commercialization of future therapeutics derived from this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-formyl-1H-indole-5-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodology :
- Step 1 : Start with indole-5-carboxylic acid. Perform esterification using methanol and a catalytic acid (e.g., H₂SO₄) under reflux to obtain methyl 1H-indole-5-carboxylate .
- Step 2 : Introduce the 3-formyl group via formylation. Use Vilsmeier-Haack conditions (POCl₃/DMF) or direct condensation with formylating agents. Optimize temperature (reflux in acetic acid) and stoichiometry (1.1 equiv of formylating agent) to avoid over-substitution .
- Critical Conditions : Monitor reaction progress via TLC. Purify via recrystallization (e.g., methanol) to isolate the product .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodology :
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., formyl proton at δ ~10 ppm, ester carbonyl at δ ~165 ppm). IR spectroscopy validates carbonyl groups (C=O stretches at ~1700 cm⁻¹) .
- Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (methanol/water mixtures) and analyze using X-ray diffraction .
Advanced Research Questions
Q. What computational methods are effective for predicting electronic properties and non-linear optical behavior of this compound?
- Methodology :
- DFT Studies : Employ B3LYP, CAM-B3LYP, or M06-2X functionals with a 6-311++G(d,p) basis set to model HOMO-LUMO gaps, electrostatic potential surfaces, and hyperpolarizability. Solvent effects (e.g., methanol) can be incorporated using the PCM model .
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine theoretical models .
Q. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?
- Methodology :
- Cross-Validation : Use complementary techniques (e.g., NOESY for spatial proximity, HMBC for long-range coupling) to resolve ambiguous NMR assignments .
- Computational Aids : Generate predicted NMR chemical shifts (e.g., via Gaussian) and overlay with experimental data to identify discrepancies .
Q. What strategies enable the introduction of bioisosteric groups at the 3-formyl position to enhance biological activity?
- Methodology :
- Condensation Reactions : React the formyl group with heterocyclic amines (e.g., 2-aminothiazoles) in acetic acid/sodium acetate to form Schiff bases. Optimize molar ratios (1:1.1) and reflux time (3–5 h) .
- Biological Screening : Test derivatives for antimicrobial activity using microdilution assays (e.g., MIC against S. aureus), correlating electronic properties (DFT-derived dipole moments) with efficacy .
Q. How can intermolecular interactions in this compound crystals guide co-crystal design for improved solubility?
- Methodology :
- Crystal Packing Analysis : Identify hydrogen-bonding motifs (e.g., N–H···O=C interactions along the b-axis) using Mercury software. Target co-formers (e.g., succinic acid) that complement these motifs .
- Thermal Analysis : Use DSC/TGA to assess stability of co-crystals and compare solubility profiles via dissolution studies .
Methodological Considerations Table
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
